![molecular formula C7H10BrClN2 B595419 (4-Bromo-3-methylphenyl)hydrazine hydrochloride CAS No. 112626-91-2](/img/structure/B595419.png)
(4-Bromo-3-methylphenyl)hydrazine hydrochloride
Overview
Description
“(4-Bromo-3-methylphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H10BrClN2 . It has a molecular weight of 237.53 g/mol . The compound is typically found in powder form .
Molecular Structure Analysis
The InChI code for “(4-Bromo-3-methylphenyl)hydrazine hydrochloride” is1S/C7H9BrN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H
. The Canonical SMILES is CC1=C(C=CC(=C1)NN)Br.Cl
. Physical And Chemical Properties Analysis
“(4-Bromo-3-methylphenyl)hydrazine hydrochloride” has a melting point of 189-190°C . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 235.97159 g/mol . The topological polar surface area is 38 Ų .Scientific Research Applications
Detection of Hydrazine in Biological and Water Samples : A study by Zhu et al. (2019) developed a fluorescent probe for detecting hydrazine, a highly active alkali used in the chemical industry, pharmaceutical manufacturing, and agriculture. This probe, which utilizes a 4-bromobutyryl group, exhibits low cytotoxicity and a large Stokes shift, making it suitable for environmental water systems and fluorescence imaging in biological samples (Zhu et al., 2019).
Synthesis of Novel Organic Compounds : Potkin et al. (2007) demonstrated the synthesis of novel organic compounds, including 3-amino-1-aryl-2-bromo-4,4-dichlorobut-2-en-1-ones, using reactions with nucleophilic reagents such as hydrazine. These syntheses are crucial in organic chemistry and pharmaceutical applications (Potkin, Petkevich, & Kurman, 2007).
Synthesis and Analysis of Bromo Hydrazine Derivatives : Lalvani et al. (2021) synthesized and characterized a novel bromo hydrazine derivative for potential biological applications. Their study included detailed analysis using techniques like Density Functional Theory (DFT) and molecular docking studies, suggesting applications in the field of drug discovery and molecular biology (Lalvani et al., 2021).
Anticonvulsant Activity in Medicinal Chemistry : Unverferth et al. (1998) explored the synthesis of 3-aminopyrroles and their derivatives for anticonvulsant activity. One of their synthesized compounds, which included a 4-bromophenyl group, showed significant protective effects in rat models, indicating potential applications in the development of new anticonvulsant drugs (Unverferth et al., 1998).
Development of Fluorescent Probes : A study by Afkhami and Afshar-E-Asl (2000) developed a method for the determination of hydrazine, a water pollutant, based on its inhibitory effect on certain chemical reactions. This research has implications for environmental monitoring and pollution control (Afkhami & Afshar-E-Asl, 2000).
Safety and Hazards
properties
IUPAC Name |
(4-bromo-3-methylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQEKKSKADUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methylphenyl)hydrazine hydrochloride | |
CAS RN |
112626-91-2 | |
Record name | (4-bromo-3-methylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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